molecular formula C18H28N2O4S B11343990 N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343990
M. Wt: 368.5 g/mol
InChI Key: PCDCCKCMXLXXBE-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methoxypropyl group, and a methylbenzylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications. The methoxypropyl group and the methylbenzylsulfonyl group are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)piperidine-4-carboxamide
  • N-(3-methylbenzyl)sulfonylpiperidine-4-carboxamide
  • N-(3-methoxypropyl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxamide

Uniqueness

N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both the methoxypropyl and methylbenzylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O4S/c1-15-5-3-6-16(13-15)14-25(22,23)20-10-7-17(8-11-20)18(21)19-9-4-12-24-2/h3,5-6,13,17H,4,7-12,14H2,1-2H3,(H,19,21)

InChI Key

PCDCCKCMXLXXBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCOC

Origin of Product

United States

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